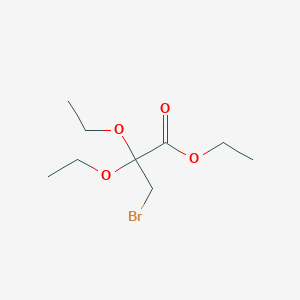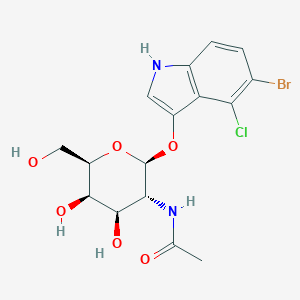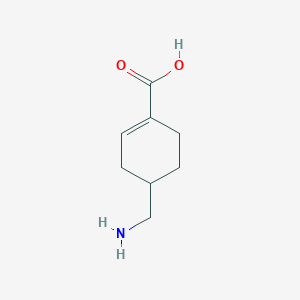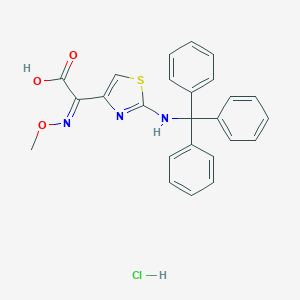
(2R)-2-(2-methylpropanoylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-methylpropanoylamino)propanoic acid, also known as N-Isobutyl-L-alanine, is a non-proteinogenic amino acid. It is commonly used in the synthesis of various peptides and proteins.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(2-methylpropanoylamino)propanoic acid is not well understood. However, it is believed to interact with proteins and enzymes in a variety of ways, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can affect the stability and function of proteins and enzymes, leading to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
(2R)-2-(2-methylpropanoylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to affect protein folding and stability, as well as enzyme activity. It has also been shown to have antiviral and antibacterial properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-2-(2-methylpropanoylamino)propanoic acid is that it is relatively easy to synthesize and purify. Additionally, it is a non-proteinogenic amino acid, which means that it can be used to introduce new chemical functionalities into peptides and proteins. However, one limitation of (2R)-2-(2-methylpropanoylamino)propanoic acid is that its exact mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving (2R)-2-(2-methylpropanoylamino)propanoic acid. One potential direction is the development of new drugs and therapies based on its antiviral and antibacterial properties. Another potential direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on protein folding and stability.
Synthesemethoden
(2R)-2-(2-methylpropanoylamino)propanoic acid can be synthesized using a variety of methods. One commonly used method involves the reaction of isobutylamine with L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-methylpropanoylamino)propanoic acid has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various peptides and proteins. It has also been used in the study of protein folding and stability. Additionally, it has been used in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
130408-42-3 |
|---|---|
Produktname |
(2R)-2-(2-methylpropanoylamino)propanoic acid |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(2R)-2-(2-methylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1 |
InChI-Schlüssel |
GVSRXFYGMVCCPQ-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)C(C)C |
SMILES |
CC(C)C(=O)NC(C)C(=O)O |
Kanonische SMILES |
CC(C)C(=O)NC(C)C(=O)O |
Synonyme |
D-Alanine, N-(2-methyl-1-oxopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)











